{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride
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Overview
Description
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride is a chemical compound that belongs to the class of organophosphonium salts. These compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. The unique structure of this compound, which includes both silyl and phosphonium groups, makes it particularly interesting for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride typically involves the reaction of a silylating agent with a phosphonium salt. One common method is to react 3-chloropropyltriethoxysilane with dimethyloctylphosphine in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactants.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The phosphonium group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require mild conditions and can be catalyzed by bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphonium group typically yields phosphine oxides, while reduction can produce phosphines.
Scientific Research Applications
{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives.
Mechanism of Action
The mechanism by which {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride exerts its effects involves interactions with molecular targets such as enzymes and cell membranes. The silyl group can enhance the compound’s stability and solubility, while the phosphonium group can facilitate interactions with biological molecules. These interactions can lead to various biological effects, including antimicrobial activity and modulation of enzyme function.
Comparison with Similar Compounds
Similar Compounds
- {3-[Trimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
- {3-[Triethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
- {3-[Methyldimethoxysilyl]propyl}(dimethyl)octylphosphanium chloride
Uniqueness
The unique combination of silyl and phosphonium groups in {3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride distinguishes it from other similar compounds. This combination provides enhanced stability, solubility, and reactivity, making it particularly valuable for various applications in research and industry.
Properties
CAS No. |
62573-02-8 |
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Molecular Formula |
C17H40ClO2PSi |
Molecular Weight |
371.0 g/mol |
IUPAC Name |
3-[ethyl(dimethoxy)silyl]propyl-dimethyl-octylphosphanium;chloride |
InChI |
InChI=1S/C17H40O2PSi.ClH/c1-7-9-10-11-12-13-15-20(5,6)16-14-17-21(8-2,18-3)19-4;/h7-17H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
HSNVMSCDHFRIRQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[P+](C)(C)CCC[Si](CC)(OC)OC.[Cl-] |
Origin of Product |
United States |
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